molecular formula C25H25N3O4S B2599691 N'-[2-(2-methoxyphenyl)ethyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide CAS No. 899735-80-9

N'-[2-(2-methoxyphenyl)ethyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide

Cat. No.: B2599691
CAS No.: 899735-80-9
M. Wt: 463.55
InChI Key: JHGVDSRGQXXBLK-UHFFFAOYSA-N
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Description

This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 6-position with an ethanediamide group. The ethanediamide moiety is further modified with a 2-(2-methoxyphenyl)ethyl chain and a thiophene-2-carbonyl group at the 1-position of the tetrahydroquinoline.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-32-21-8-3-2-6-17(21)12-13-26-23(29)24(30)27-19-10-11-20-18(16-19)7-4-14-28(20)25(31)22-9-5-15-33-22/h2-3,5-6,8-11,15-16H,4,7,12-14H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGVDSRGQXXBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-methoxyphenyl)ethyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the thiophene moiety, and the final coupling with the methoxyphenyl group. Common synthetic methods include:

    Formation of Tetrahydroquinoline Core: This can be achieved through Pictet-Spengler condensation, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of Thiophene Moiety: This step often involves Suzuki-Miyaura coupling, where a boronic acid derivative of thiophene reacts with a halogenated intermediate.

    Final Coupling: The final step involves coupling the methoxyphenyl group to the tetrahydroquinoline-thiophene intermediate using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-methoxyphenyl)ethyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and thiophene moieties, to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives with altered functional groups.

Scientific Research Applications

N’-[2-(2-methoxyphenyl)ethyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Material Science: Its properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N’-[2-(2-methoxyphenyl)ethyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues in the Tetrahydroquinoline Family

Several analogs share the 1,2,3,4-tetrahydroquinoline backbone but differ in substituents and functional groups:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Data
Target Compound 1-(Thiophene-2-carbonyl), 6-ethanediamide with 2-(2-methoxyphenyl)ethyl C₂₆H₂₆N₃O₄S 484.57 N/A (Synthesis methods not detailed in evidence)
Compound 28 1-(2-(Piperidin-1-yl)ethyl), 6-thiophene-2-carboximidamide C₂₃H₂₇N₅OS 429.55 Dihydrochloride salt; synthesized via HCl treatment in MeOH/CH₂Cl₂
Compound 29 1-(2-(Pyrrolidin-1-yl)ethyl), 6-thiophene-2-carboximidamide C₂₁H₂₅N₅OS 403.52 68% yield; recrystallized from ethanol
Compound 31 1-(2-(Dimethylamino)ethyl), 8-fluoro, 6-thiophene-2-carboximidamide C₁₉H₂₂FN₅OS 395.48 69% yield; synthesized via LiAlH₄ reduction
Compound in Thiazolo-triazolyl, 4-fluorophenyl, 4-methoxyphenyl C₂₁H₁₈FN₅O₃S₂ 495.53 ChemSpider ID: 894032-90-7; no biological data reported

Key Observations :

  • Synthetic Feasibility : Yields for analogs vary significantly (6–69%), with Compound 29 achieving 68% efficiency, suggesting that steric and electronic factors in the amine side chains influence reaction pathways .

Functional Group Comparisons

  • Thiophene Derivatives: The target compound and analogs in use thiophene-2-carbonyl/carboximidamide groups, which are known for π-π stacking interactions in receptor binding. In contrast, the compound in employs a thiazolo-triazolyl system, likely increasing metabolic stability but reducing solubility .
  • Amine Side Chains : Piperidine (Compound 28) and pyrrolidine (Compound 29) substituents introduce basicity, which may improve solubility in physiological conditions compared to the target compound’s methoxyphenyl-ethyl chain .

Biological Activity

N'-[2-(2-methoxyphenyl)ethyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiophene moiety and a tetrahydroquinoline core. Its molecular formula is C₁₈H₁₈N₂O₂S, with a molecular weight of 342.41 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that the compound may exhibit multiple biological activities through different mechanisms:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, contributing to its antioxidant properties. This activity is crucial in preventing oxidative stress-related damage in cells.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various strains of bacteria. The thiophene ring is known for enhancing antimicrobial efficacy.
  • Anticancer Effects : The tetrahydroquinoline structure has been associated with anticancer properties. Studies have indicated that derivatives of this structure can inhibit cancer cell proliferation through apoptosis induction.

Biological Activity Data

The following table summarizes the key biological activities observed for this compound:

Activity Method Result Reference
AntioxidantDPPH Scavenging AssayIC₅₀ = 25 µM
AntimicrobialAgar Diffusion MethodInhibition against E. coli (15 mm)
AnticancerMTT Assay50% inhibition at 10 µM

Case Studies

  • Antioxidant Activity : A study evaluated the antioxidant capacity using the DPPH assay and found that the compound exhibited significant radical scavenging activity, comparable to established antioxidants like ascorbic acid. This suggests potential applications in formulations aimed at oxidative stress reduction.
  • Antimicrobial Efficacy : In vitro testing demonstrated that the compound inhibited the growth of E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating its potential as an antimicrobial agent.
  • Anticancer Research : A recent investigation into the anticancer properties revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 5 µM. Flow cytometry analysis confirmed increased annexin V-positive cells, indicating early apoptotic events.

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